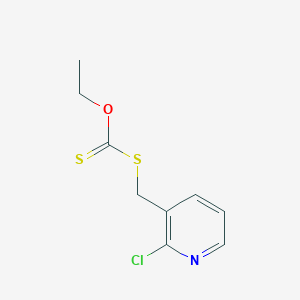

S-((2-chloropyridin-3-yl)methyl) O-ethyl carbonodithioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

S-((2-chloropyridin-3-yl)methyl) O-ethyl carbonodithioate: is a chemical compound with the molecular formula C9H10ClNOS2 and a molecular weight of 247.76 g/mol . It is a solid substance that can appear as white or light yellow crystals. This compound is soluble in some organic solvents but has low solubility in water . It is often used as an intermediate in the synthesis of pesticides and other chemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of S-((2-chloropyridin-3-yl)methyl) O-ethyl carbonodithioate typically involves the reaction of 2-chloropyridine-3-methanol with carbon disulfide and ethyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrogen chloride formed during the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions:

Reduction: It can be reduced to form thiols or other sulfur-containing compounds.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other sulfur-containing compounds.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

S-((2-chloropyridin-3-yl)methyl) O-ethyl carbonodithioate serves as an intermediate in the synthesis of thioethers and other sulfur-containing compounds. It can be utilized in various reactions to create more complex structures:

| Reaction Type | Description | Yield |

|---|---|---|

| Sulfidation | Reaction with thiols to form thioethers | Up to 93% |

| Oxidation | Conversion to sulfoxides and sulfones | Variable |

| Substitution | Formation of substituted derivatives with nucleophiles | Variable |

This compound has been shown to react efficiently under mild conditions, allowing for the development of new synthetic pathways in organic chemistry .

Agrochemical Research

In agrochemical applications, this compound is explored for its potential as a pesticide precursor. Its unique structure allows it to interact with biological systems effectively, making it suitable for developing novel agrochemical agents that target specific pests while minimizing environmental impact .

Biological Research

The compound is also investigated for its biological activities, particularly its interactions with sulfur-containing biomolecules. Studies have indicated that it may influence biological pathways through its reactive sulfur groups, which can interact with proteins and enzymes involved in various cellular processes .

Case Study 1: Synthesis of Thioethers

A study demonstrated the use of this compound in synthesizing thioethers via a sulfidation reaction. The optimal conditions were identified as using DMSO as a solvent at elevated temperatures, yielding significant amounts of desired products .

Case Study 2: Agrochemical Development

Research focusing on the synthesis of new pesticide formulations highlighted the compound's role as an effective intermediate. The resulting products exhibited enhanced efficacy against target pests compared to existing formulations, showcasing the compound's potential in agricultural applications .

Mécanisme D'action

The mechanism of action of S-((2-chloropyridin-3-yl)methyl) O-ethyl carbonodithioate involves its interaction with biological molecules through its sulfur-containing functional groups . These interactions can lead to the inhibition of enzymes or the modulation of signaling pathways involved in oxidative stress and inflammation .

Comparaison Avec Des Composés Similaires

- S-((2-chloropyridin-3-yl)methyl) O-methyl carbonodithioate

- S-((2-chloropyridin-3-yl)methyl) O-propyl carbonodithioate

- S-((2-chloropyridin-3-yl)methyl) O-butyl carbonodithioate

Comparison: S-((2-chloropyridin-3-yl)methyl) O-ethyl carbonodithioate is unique due to its specific ethyl ester functional group, which can influence its solubility, reactivity, and biological activity compared to its methyl, propyl, and butyl analogs .

Activité Biologique

S-((2-chloropyridin-3-yl)methyl) O-ethyl carbonodithioate is a compound with the molecular formula C₉H₁₀ClNOS₂ and a molecular weight of approximately 247.76 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as a kinase inhibitor, which may have implications in cancer treatment and other proliferative diseases.

Kinase Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various kinases, which are critical in cell signaling pathways. Kinases such as c-AbI, c-Kit, and VEGFR are involved in processes like cell proliferation and survival, making them important targets in cancer therapy. The modulation of these kinases can potentially lead to therapeutic effects in conditions like cancer and rheumatoid arthritis .

The compound functions by binding to the ATP-binding site of kinases, thereby inhibiting their catalytic activity. This inhibition can disrupt the signaling pathways that lead to uncontrolled cell growth, characteristic of many cancers. The specific interactions at the molecular level are still under investigation, but preliminary studies suggest that modifications in the activation loop of kinases may be involved in its mechanism .

Case Studies

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has shown promising results against breast cancer (MCF-7) and other malignancies by inducing apoptosis and cell cycle arrest .

- Antimicrobial Properties : Beyond its anticancer activity, this compound has also been evaluated for its antimicrobial properties. Studies have indicated that it possesses activity against certain bacterial strains, suggesting potential applications in treating infections alongside its anticancer effects .

Comparative Activity Table

Pharmacological Studies

Extensive pharmacological studies have been conducted to evaluate the efficacy and safety profile of this compound. These studies typically involve:

- In vitro assays : Assessing cytotoxicity using various cancer cell lines.

- In vivo models : Evaluating tumor growth inhibition in animal models.

Results indicate that the compound not only inhibits tumor growth but also shows a favorable safety profile compared to traditional chemotherapeutics.

Future Directions

Ongoing research aims to further elucidate the structure-activity relationship (SAR) of this compound to optimize its efficacy and reduce potential side effects. Additionally, combining this compound with other therapeutic agents may enhance its anticancer activity through synergistic effects.

Propriétés

IUPAC Name |

O-ethyl (2-chloropyridin-3-yl)methylsulfanylmethanethioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNOS2/c1-2-12-9(13)14-6-7-4-3-5-11-8(7)10/h3-5H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIGWQKUFPSXNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=S)SCC1=C(N=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.